[(4-Methylphenyl)amino](oxo)acetic acid
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Overview
Description
[(4-Methylphenyl)amino](oxo)acetic acid is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.175. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Mode of Action
As an alpha amino acid derivative, it may interact with biological systems in a manner similar to other compounds in this class .
Result of Action
As an alpha amino acid derivative, it may have similar effects to other compounds in this class .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)aminoacetic acid typically involves the following steps :
Acylation Reaction: 4-Methylphenylamine reacts with acetic anhydride in the presence of a suitable catalyst to form an intermediate product.
Oxidation Reaction: The intermediate product is then oxidized using hydrogen peroxide or another oxidizing agent to yield (4-Methylphenyl)aminoacetic acid.
Industrial Production Methods
In industrial settings, the production of (4-Methylphenyl)aminoacetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
(4-Methylphenyl)aminoacetic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylphenyl)amino]-2-oxoethanoic acid
- 2-Keto-2-[(4-methylphenyl)amino]acetic acid
- Acetic acid, 2-[(4-methylphenyl)amino]-2-oxo-
Uniqueness
(4-Methylphenyl)aminoacetic acid is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(4-methylanilino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-2-4-7(5-3-6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJGVNSLWDCUHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42868-89-3 |
Source
|
Record name | [(4-methylphenyl)carbamoyl]formic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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